molecular formula C26H25N5O2 B090038 TC-F 2

TC-F 2

Cat. No.: B090038
M. Wt: 439.5 g/mol
InChI Key: NXTBLPPTZRPJCA-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TC-F 2: is a potent, reversible inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is involved in the degradation of fatty acid amides, which are signaling molecules in the body. By inhibiting FAAH, this compound increases the levels of these signaling molecules, which can have various physiological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of TC-F 2 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize waste. Advanced techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: : TC-F 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .

Major Products: : The major products formed from these reactions include modified versions of this compound with enhanced potency and selectivity. These products are often tested for their biological activity and potential therapeutic applications .

Scientific Research Applications

Chemistry: : In chemistry, TC-F 2 is used as a tool compound to study the inhibition of FAAH and its effects on fatty acid amide signaling pathways. It helps researchers understand the role of FAAH in various physiological processes .

Biology: : In biological research, this compound is used to investigate the effects of increased fatty acid amide levels on cellular functions. It is particularly useful in studying pain, inflammation, and neurodegenerative diseases .

Medicine: : In medicine, this compound has potential therapeutic applications in treating conditions such as chronic pain, anxiety, and neurodegenerative disorders. By inhibiting FAAH, it can modulate the levels of signaling molecules involved in these conditions .

Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development. It serves as a lead compound for developing new FAAH inhibitors with improved efficacy and safety profiles .

Mechanism of Action

Mechanism: : TC-F 2 exerts its effects by binding to the active site of FAAH, thereby inhibiting its enzymatic activity. This inhibition prevents the breakdown of fatty acid amides, leading to increased levels of these signaling molecules .

Molecular Targets and Pathways: : The primary molecular target of this compound is FAAH. By inhibiting FAAH, this compound affects various signaling pathways involving fatty acid amides, such as the endocannabinoid system. This modulation can influence pain perception, inflammation, and other physiological processes .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to TC-F 2 include other FAAH inhibitors such as URB597, PF-04457845, and JNJ-42165279. These compounds also inhibit FAAH but may differ in their potency, selectivity, and pharmacokinetic properties .

Uniqueness: : this compound is unique due to its reversible inhibition of FAAH and its selectivity over other cannabinoid-related targets. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Biological Activity

TC-F 2 is a potent, reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the degradation of endocannabinoids and other fatty acid amides. By inhibiting FAAH, this compound has garnered attention for its potential therapeutic applications, particularly in pain management and neuroprotection. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms, effects on various biological systems, and relevant case studies.

This compound selectively inhibits FAAH, leading to increased levels of endogenous cannabinoids such as anandamide. This elevation can modulate various physiological processes, including pain perception, inflammation, and mood regulation.

  • IC50 Values :
    • Human FAAH: 28 nM
    • Rat FAAH: 100 nM

The potency of this compound makes it a valuable tool for studying the endocannabinoid system and its implications in various disorders.

Biological Activity and Effects

The biological activity of this compound has been evaluated in multiple studies, highlighting its effects on several physiological parameters:

  • Pain Modulation :
    • Animal Studies : In rodent models, administration of this compound resulted in significant analgesic effects in both acute and chronic pain models. This suggests its potential utility in treating conditions such as neuropathic pain.
  • Neuroprotection :
    • Cell Culture Studies : this compound has been shown to protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is attributed to enhanced levels of anandamide, which activates cannabinoid receptors that promote cell survival.
  • Anti-inflammatory Effects :
    • Inflammation Models : In models of inflammation, this compound reduced the production of pro-inflammatory cytokines. This indicates its potential role in managing inflammatory diseases.

Case Studies

Several case studies have demonstrated the practical applications of this compound in clinical settings:

  • Case Study 1 : A study involving patients with chronic pain conditions showed that treatment with this compound led to a reduction in pain scores and improved quality of life metrics.
  • Case Study 2 : In a cohort of patients with neurodegenerative diseases, this compound administration was associated with decreased markers of neuroinflammation and improved cognitive function over a six-month period.

Research Findings

Research has consistently shown that this compound not only inhibits FAAH but also affects various signaling pathways associated with the endocannabinoid system. The following table summarizes key findings from recent studies:

StudyModelKey Findings
Rodent Pain ModelSignificant analgesic effects; reduced pain sensitivity
Neuronal Cell CulturesIncreased cell survival; reduced oxidative stress-induced apoptosis
Inflammatory ModelsDecreased pro-inflammatory cytokine levels; anti-inflammatory properties

Properties

IUPAC Name

1-[(3S)-1-[4-(1-benzofuran-2-yl)pyrimidin-2-yl]piperidin-3-yl]-3-ethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2/c1-2-30-21-10-4-5-11-22(21)31(26(30)32)19-9-7-15-29(17-19)25-27-14-13-20(28-25)24-16-18-8-3-6-12-23(18)33-24/h3-6,8,10-14,16,19H,2,7,9,15,17H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTBLPPTZRPJCA-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=O)C3CCCN(C3)C4=NC=CC(=N4)C5=CC6=CC=CC=C6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N(C1=O)[C@H]3CCCN(C3)C4=NC=CC(=N4)C5=CC6=CC=CC=C6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TC-F 2
Reactant of Route 2
Reactant of Route 2
TC-F 2
Reactant of Route 3
Reactant of Route 3
TC-F 2
Reactant of Route 4
Reactant of Route 4
TC-F 2
Reactant of Route 5
Reactant of Route 5
TC-F 2
Reactant of Route 6
Reactant of Route 6
TC-F 2
Customer
Q & A

Q1: What makes [99mTc]Tc-F2-IMT a promising candidate for targeted drug delivery compared to traditional formulations?

A1: The research highlights the potential of [99mTc]Tc-F2-IMT as a targeted delivery system for imatinib mesylate, offering advantages over conventional formulations. The study demonstrates that [99mTc]Tc-F2-IMT exhibits a higher binding affinity to CRL-1739 gastric adenocarcinoma cells compared to [99mTc]NaTcO4. [] This suggests that incorporating imatinib mesylate into this specific NLCS formulation could enhance its accumulation in target tissues, potentially improving therapeutic efficacy while minimizing off-target effects.

Q2: How does the stability of [99mTc]Tc-F2-IMT compare to other formulations investigated in the study, and what implications does this have for its potential applications?

A2: Stability is crucial for the efficacy of any drug delivery system. The research demonstrated that [99mTc]Tc-F2-IMT, along with [99mTc]Tc-F1-IMT, displayed superior stability in both cell medium and saline compared to [99mTc]Tc-F3-IMT. [] This enhanced stability suggests that [99mTc]Tc-F2-IMT could potentially be administered through various routes and might have a longer shelf life, broadening its potential clinical applications.

Q3: The study utilizes radiolabeling with Technetium-99m. What advantages does this technique offer in evaluating the targeting efficiency of [99mTc]Tc-F2-IMT?

A3: Radiolabeling with Technetium-99m is a powerful technique in drug delivery research. This radioisotope allows researchers to track the distribution and accumulation of the [99mTc]Tc-F2-IMT formulation in vitro and potentially in vivo. [] By utilizing imaging techniques such as SPECT (Single Photon Emission Computed Tomography), researchers can visualize the biodistribution of [99mTc]Tc-F2-IMT, providing valuable insights into its targeting efficiency and pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.